molecular formula C11H8ClFN2OS B1486776 6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098012-58-7

6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1486776
CAS RN: 2098012-58-7
M. Wt: 270.71 g/mol
InChI Key: WZPRYRRCSCVFJS-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (6-CFMT) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrimidin-4-one, a heterocyclic compound containing five carbon atoms, four nitrogen atoms, and one oxygen atom. 6-CFMT has several unique properties that make it a valuable tool in research, including its ability to inhibit enzymes, its low toxicity, and its stability.

Scientific Research Applications

Herbicidal Applications

6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one and its derivatives have demonstrated herbicidal activities. A study showed that certain derivatives inhibited the root growth of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages, indicating their potential in agricultural applications (Luo et al., 2017).

Anti-Inflammatory and Analgesic Properties

In the realm of medicinal chemistry, pyrimidine derivatives have been identified for their significant biological roles. A particular study synthesized a novel set of pyrimidine derivatives and found that many exhibited improved anti-inflammatory and analgesic activities, suggesting their importance in pharmaceutical development (Muralidharan et al., 2019).

Structural Analysis and Molecular Docking

Detailed structural analysis of pyrimidine derivatives, including 6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, has been conducted to understand their stability and intermolecular interactions. Hirshfeld surface analysis and quantum chemical calculations provided insights into the stability of the crystal packing and the role of specific atoms in intermolecular interactions. Molecular docking studies have also been performed to predict the pharmacological implications of different substituted groups on the molecular conformation (Gandhi et al., 2016).

Antitumor Activity

Research into the antitumor properties of pyrimidine derivatives has revealed potent anticancer activity against various human cancer cell lines. Compounds synthesized for this purpose showed significant inhibition of tumor growth, comparing favorably with known anticancer drugs like doxorubicin, highlighting their potential in cancer therapy (Hafez et al., 2017).

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2OS/c1-17-11-14-8(5-9(16)15-11)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPRYRRCSCVFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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